6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a chlorobenzyl and a methyl group attached to the structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate aldehydes or ketones. One common method involves the reaction of 3-amino-1,2,4-triazole with 4-chlorobenzaldehyde and methyl ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches, such as the use of ionic liquids or microwave irradiation, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazolopyrimidine derivatives.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyrimidines .
Scientific Research Applications
6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a therapeutic agent, particularly as an inhibitor of certain enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific molecular targets and pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against certain kinases, making it a candidate for cancer therapy.
Uniqueness
6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its chlorobenzyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C13H11ClN4O |
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Molecular Weight |
274.70 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H11ClN4O/c1-8-11(6-9-2-4-10(14)5-3-9)12(19)18-13(17-8)15-7-16-18/h2-5,7H,6H2,1H3,(H,15,16,17) |
InChI Key |
BYKTURZAQUBGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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